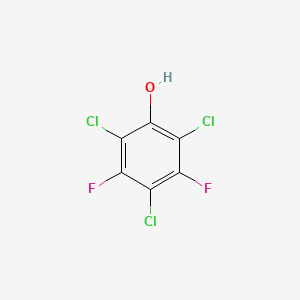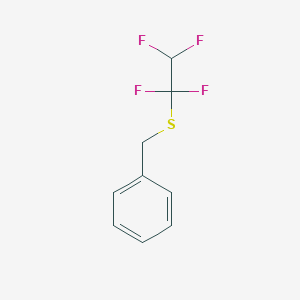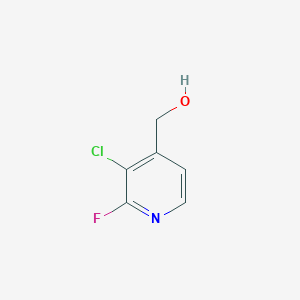
(3-Chloro-2-fluoropyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
作用机制
Target of Action
It’s known that fluorinated pyridines are often used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the final compound synthesized.
Mode of Action
3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the final compound synthesized .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c, indicating that it may have specific stability and handling requirements .
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various bioactive compounds .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize (3-Chloro-2-fluoropyridin-4-yl)methanol involves the reaction of 3-chloro-2-fluoropyridine with formaldehyde in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (3-Chloro-2-fluoropyridin-4-yl)aldehyde or (3-Chloro-2-fluoropyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-Chloro-2-fluoropyridin-4-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(3-Chloro-2-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
相似化合物的比较
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (3-Chloro-2-fluoroisonicotinaldehyde)
- (3-Chloro-2-fluoroisonicotinic acid)
Comparison: (3-Chloro-2-fluoropyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXTTKOSNOAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
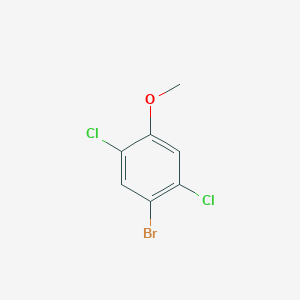
![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone](/img/structure/B6322366.png)
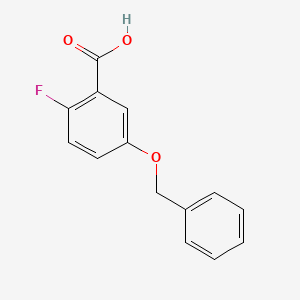
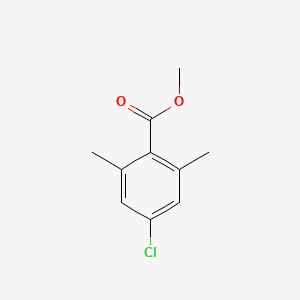

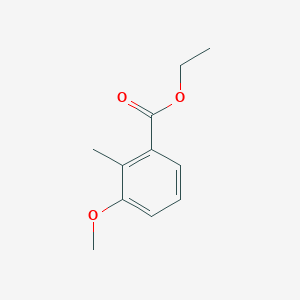
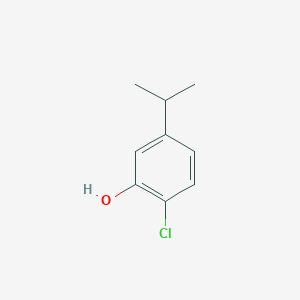
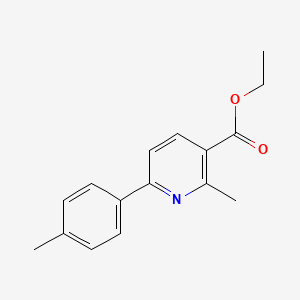
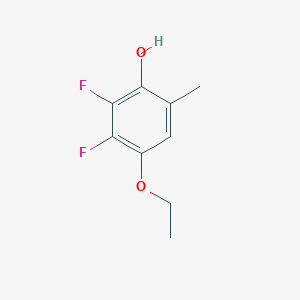
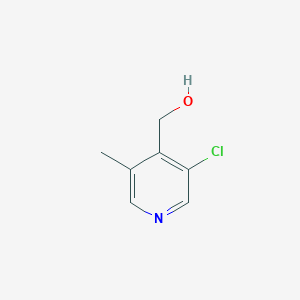
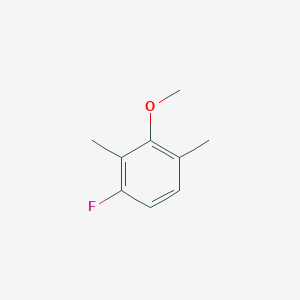
![(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B6322420.png)
